molecular formula C5H9ClN2S B1450951 2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride CAS No. 56933-57-4

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

Cat. No. B1450951
CAS RN: 56933-57-4
M. Wt: 164.66 g/mol
InChI Key: WYVAWIXRBQVQLN-UHFFFAOYSA-N
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Description

“2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C5H8N2S•2HCl . It appears as a white to light-yellow or gray powder or crystals .


Molecular Structure Analysis

The InChI code for “2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride” is 1S/C5H9N2S.ClH/c6-2-1-5-7-3-4-8-5;/h3-4,8H,1-2,6H2;1H . This indicates that the molecule consists of a thiazole ring attached to an ethylamine group, and it forms a salt with two hydrochloric acid molecules.


Physical And Chemical Properties Analysis

“2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride” is a solid at room temperature . The molecular weight of the compound is 165.67 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Novel Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives are extensively explored for their potential in medicinal chemistry due to their broad spectrum of biological activities. These compounds have been investigated for antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with minimal side effects. The review by Leoni et al. (2014) emphasizes the therapeutic applications of various thiazole derivatives, spotlighting their importance in drug discovery and development.

Sulfonamide and Thiazole Conjugates

The integration of sulfonamide moieties with thiazole compounds has led to the development of drugs with varied clinical applications, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotic medications. Carta et al. (2012) discuss the potential of these compounds in treating conditions ranging from glaucoma to cancer, highlighting the necessity for novel sulfonamides with selective action against specific conditions. Their review suggests ongoing interest in the sulfonamide-thiazole combination for future drug development (Carta et al., 2012).

Thiazole Derivatives as Antidepressants

The antidepressant tianeptine, with structural similarities to tricyclic antidepressants and a thiazole component, demonstrates the importance of thiazole derivatives in affecting structural and functional brain plasticity, offering insights into novel antidepressant mechanisms beyond the monoaminergic hypothesis (McEwen & Olié, 2005).

Thiazole-Based Ligands in Pharmacology

Thiazolidinediones (TZDs), a class of compounds including the thiazole ring, are highlighted for their antimicrobial, antitumor, and antidiabetic properties. Research into TZDs continues to evolve, with studies exploring structural modifications to enhance therapeutic efficacy and reduce adverse effects, as discussed by Singh et al. (2022) in their comprehensive review of TZDs as potential therapeutic agents (Singh et al., 2022).

Environmental Impact of Thiazole Compounds

The review by Zuiderveen et al. (2020) on novel brominated flame retardants, including thiazole derivatives, examines their occurrence in indoor environments and consumer products, emphasizing the need for research on their environmental fate and potential toxicological effects. This highlights the environmental aspect of thiazole research, pointing to the importance of understanding the ecological impact of these compounds (Zuiderveen et al., 2020).

properties

IUPAC Name

2-(1,3-thiazol-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S.2ClH/c6-2-1-5-7-3-4-8-5;;/h3-4H,1-2,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQBWZXVRJJMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride

CAS RN

56933-57-4
Record name 2-(1,3-thiazol-2-yl)ethan-1-amine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride
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2-(1,3-Thiazol-2-yl)ethanamine dihydrochloride
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